2,3,4-Trifluorobenzoyl chloride

Physical Chemistry Process Development Distillation

2,3,4-Trifluorobenzoyl chloride (CAS 157373-08-5) is a fluorinated aromatic acyl chloride with the molecular formula C₇H₂ClF₃O and molecular weight 194.54 g/mol. It exists as a colorless to pale yellow liquid with a density of 1.522 g/mL at 25°C (lit.) and a boiling point of 143–144°C at 130 mmHg (lit.).

Molecular Formula C7H2ClF3O
Molecular Weight 194.54 g/mol
CAS No. 157373-08-5
Cat. No. B137376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluorobenzoyl chloride
CAS157373-08-5
Molecular FormulaC7H2ClF3O
Molecular Weight194.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(=O)Cl)F)F)F
InChIInChI=1S/C7H2ClF3O/c8-7(12)3-1-2-4(9)6(11)5(3)10/h1-2H
InChIKeyNXRQXCFBZGIRGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trifluorobenzoyl chloride (CAS 157373-08-5): Strategic Sourcing for Fluorinated Acyl Chloride Intermediates in Pharmaceutical Synthesis


2,3,4-Trifluorobenzoyl chloride (CAS 157373-08-5) is a fluorinated aromatic acyl chloride with the molecular formula C₇H₂ClF₃O and molecular weight 194.54 g/mol . It exists as a colorless to pale yellow liquid with a density of 1.522 g/mL at 25°C (lit.) and a boiling point of 143–144°C at 130 mmHg (lit.) . The compound features a contiguous 2,3,4-trifluoro substitution pattern on the benzoyl chloride core, which distinguishes it from symmetric (e.g., 2,4,6-) or alternative (e.g., 2,4,5-) trifluorobenzoyl chloride isomers in terms of electronic distribution, steric profile, and resultant reactivity. It is employed as an acylating reagent and key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, most notably as a reagent in the preparation of levofloxacin, a broad-spectrum fluoroquinolone antibiotic [1].

Workflow Acylating reagent for fluorinated pharmaceutical synthesis
Key application Levofloxacin intermediate and impurity reference standard
Isomer identity Contiguous 2,3,4-trifluoro substitution; distinct electronic and steric profile

Why 2,3,4-Trifluorobenzoyl chloride Cannot Be Replaced by Other Trifluorobenzoyl Chloride Isomers


Trifluorobenzoyl chlorides are not interchangeable reagents. The position of fluorine substituents on the aromatic ring directly dictates the electronic environment at the carbonyl carbon, steric accessibility for nucleophilic attack, and the lipophilicity (logP) of the resulting acylated products . These differences translate into measurable variations in physical properties (e.g., boiling point at atmospheric pressure), chromatographic behavior, and ultimately the yield and purity of downstream products. For instance, the 2,3,4-isomer exhibits a higher calculated logP (2.48) compared to the 2,4,6-isomer (logP 1.80), indicating greater lipophilicity that can influence membrane permeability and metabolic stability of final drug candidates [1][2]. In regulated pharmaceutical manufacturing, the 2,3,4-isomer is specifically designated as an impurity standard (Levofloxacin Impurity 26), meaning that substitution with an alternative isomer would introduce an uncharacterized impurity, fail to meet regulatory specifications, and compromise analytical method validation .

Reactivity Fluorine position alters electrophilicity and steric accessibility; isomer substitution may shift reaction yield and selectivity.
Lipophilicity The 2,3,4-isomer exhibits higher calculated logP than 2,4,6-isomer; replacement can change membrane partitioning of acylated products.
Regulatory Designated as Levofloxacin Impurity 26; using another isomer introduces an uncharacterized impurity and compromises method validation.

Quantitative Differentiation Evidence for 2,3,4-Trifluorobenzoyl chloride vs. In-Class Alternatives


Atmospheric Boiling Point: A 31–51°C Increase Relative to 2,4,5- and 2,4,6-Isomers

2,3,4-Trifluorobenzoyl chloride exhibits a significantly higher boiling point at atmospheric pressure (760 mmHg) compared to its 2,4,5- and 2,4,6-trifluorobenzoyl chloride isomers. The 2,3,4-isomer boils at 203.2°C at 760 mmHg [1], whereas the 2,4,5-isomer boils at 173.7°C at 760 mmHg [2] and the 2,4,6-isomer boils at 151.8–168°C at 760 mmHg . This represents a 29.5–51.4°C elevation in boiling point, which directly impacts distillation parameters, solvent removal strategies, and thermal stability considerations during process scale-up.

Atmospheric boiling point
Cross-study comparable
2,3,4-isomer: 203.2 °C; 2,4,5-: 173.7 °C; 2,4,6-: 151.8–168 °C
Elevated boiling point reflects stronger intermolecular interactions; influences solvent and distillation design.
Process development context; data to verify across batches.
Physical Chemistry Process Development Distillation

Lipophilicity (LogP): 2,3,4-Isomer is 38% More Lipophilic than 2,4,6-Isomer

The calculated partition coefficient (LogP) for 2,3,4-Trifluorobenzoyl chloride is 2.48 [1], compared to 1.80 for 2,4,6-Trifluorobenzoyl chloride [2]. This difference of 0.68 log units translates to a 4.8-fold higher octanol-water partition coefficient (10^0.68 ≈ 4.8) for the 2,3,4-isomer, indicating substantially greater lipophilicity. The 2,3,4-isomer shares its LogP value with the 2,4,5- and 3,4,5-isomers (both 2.48) [3], but the contiguous 2,3,4-substitution pattern offers distinct electronic and steric properties that differentiate it from these alternatives.

Lipophilicity (LogP)
Cross-study comparable
2,3,4-isomer: 2.48; 2,4,6-isomer: 1.80 (Δ = 0.68)
Higher lipophilicity may support membrane-permeability study design.
Calculated LogP; experimental confirmation recommended.
Medicinal Chemistry Drug Design ADME

Refractive Index Differentiation for Quality Control and Isomer Verification

The refractive index (n20/D) provides a rapid, non-destructive method for verifying the identity and purity of trifluorobenzoyl chloride isomers. 2,3,4-Trifluorobenzoyl chloride exhibits a refractive index of 1.497 , which differs measurably from the 2,4,6-isomer (1.480–1.484) [1] and the 2,3,6-isomer (1.48) [2]. The 2,4,5-isomer shares a similar refractive index (1.497–1.499) but is distinguished by its markedly lower boiling point at reduced pressure (85°C/17 mmHg vs. 143–144°C/130 mmHg for the 2,3,4-isomer) .

Refractive index (n20/D)
Cross-study comparable
2,3,4-isomer: 1.497; 2,4,6-: 1.480–1.484
Enables rapid identity verification without chromatography.
QC specification context; verify against certificate of analysis.
Analytical Chemistry Quality Control Specifications

Commercial Purity Specifications and Analytical Method Availability

2,3,4-Trifluorobenzoyl chloride is commercially available with purity specifications of ≥96% (GC) or ≥98% (argentometric titration) [1], and NMR confirmation is routinely available from suppliers . In contrast, 2,4,5-Trifluorobenzoyl chloride is offered at 97–98% purity with GC/T analysis , and 2,4,6-Trifluorobenzoyl chloride at 97% [2]. The 2,3,4-isomer is explicitly cataloged as Levofloxacin Impurity 26, a defined reference standard for pharmaceutical impurity profiling , which is not a designated application for the 2,4,5- or 2,4,6-isomers.

Commercial purity & impurity standard
Direct comparison
≥96% GC, ≥98% titration; Levofloxacin Impurity 26
Certified impurity standard supports regulatory method validation.
Supplier-specified grades; verify lot-specific documentation.
Procurement Specifications Analytical Chemistry

Optimal Procurement Scenarios for 2,3,4-Trifluorobenzoyl chloride (CAS 157373-08-5)


Levofloxacin API Manufacturing and Impurity Profiling

2,3,4-Trifluorobenzoyl chloride is a documented reagent in the preparation of levofloxacin, a widely prescribed broad-spectrum fluoroquinolone antibiotic [1]. The compound is also explicitly designated as Levofloxacin Impurity 26 , making it essential for pharmaceutical manufacturers to procure this specific isomer—not a generic trifluorobenzoyl chloride—for both synthetic process development and for use as a reference standard in impurity profiling and analytical method validation. Substitution with the 2,4,5- or 2,4,6-isomer would introduce an uncharacterized impurity not specified in regulatory filings, potentially invalidating release testing and stability studies.

Medicinal Chemistry Programs Requiring Higher Lipophilicity (LogP 2.48)

For drug discovery programs targeting intracellular pathogens, CNS indications, or compounds requiring enhanced membrane permeability, the 2,3,4-trifluorobenzoyl moiety offers a LogP of 2.48—significantly higher than the 2,4,6-isomer (LogP 1.80) [2]. This 4.8-fold difference in partition coefficient directly influences the lipophilicity of final drug candidates, which can impact oral absorption, blood-brain barrier penetration, and metabolic stability. The contiguous 2,3,4-substitution pattern also provides a distinct electronic environment compared to the symmetric 2,4,6-isomer, offering medicinal chemists an alternative vector for structure-activity relationship (SAR) exploration.

Fluorinated Agrochemical Intermediate Synthesis

The 2,3,4-Trifluorobenzoyl chloride serves as an acylating agent for introducing the 2,3,4-trifluorobenzoyl moiety into agrochemical candidates. The electron-withdrawing effect of the three fluorine atoms enhances the electrophilicity of the carbonyl carbon, enabling efficient acylation of amines, alcohols, and other nucleophiles . The higher atmospheric boiling point (203.2°C) relative to other trifluorobenzoyl chloride isomers provides distinct solvent compatibility and thermal stability advantages during reaction optimization and workup procedures, particularly in processes where elevated temperatures are employed.

Analytical Method Development and Reference Standard Sourcing

Procurement of 2,3,4-Trifluorobenzoyl chloride with documented purity specifications (≥96% GC, ≥98% titration) and available NMR confirmation [3] is critical for analytical laboratories developing HPLC, GC, or spectroscopic methods for fluorinated aromatic compounds. The compound's well-defined refractive index (n20/D 1.497) and boiling point characteristics enable it to serve as a system suitability standard or calibration reference. For laboratories supporting levofloxacin manufacturing, sourcing this specific isomer as a certified impurity standard is non-negotiable for compliance with ICH Q3A/Q3B impurity guidelines.

Application
Selection Property
Validation Focus
Levofloxacin synthesis and impurity profiling
Isomer-specific impurity standard (Impurity 26)
Regulatory impurity method validation
Medicinal chemistry SAR exploration
Higher lipophilicity (reported logP 2.48) and distinct electronic profile
Membrane permeability and ADME property review
Fluorinated agrochemical intermediate
Contiguous 2,3,4-substitution pattern for acylation
Reaction condition and thermal stability assessment
Analytical method development
Documented purity and refractive index
System suitability and reference standard qualification

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